

Physical and chemical properties of Sclerodione

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Compound of Interest

Compound Name: Sclerodione

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Sclerodione: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerodione, more commonly known as Sclerotiorin, is a polyketide metabolite produced by several species of fungi, most notably from the *Penicillium* genus. This azaphilone pigment has garnered significant interest within the scientific community due to its diverse range of biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of Sclerotiorin, detailed experimental protocols for its study, and an exploration of its known mechanisms of action, with a focus on its potential as a therapeutic agent.

Physical and Chemical Properties

Sclerotiorin is a chlorinated azaphilone with a distinct chemical structure that contributes to its biological activity. A summary of its key physical and chemical properties is presented below.

Property	Value
Molecular Formula	C ₂₁ H ₂₃ ClO ₅
Molecular Weight	390.86 g/mol
CAS Number	549-23-5
Appearance	Yellow to orange crystalline solid
Melting Point	203-204 °C
Boiling Point	Data not available
Solubility	Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Sparingly soluble in water.[1] [2]
UV-Vis λ _{max}	206, 287, 365 nm (in DMF:PBS)

Spectral Data

The structural elucidation of Sclerotiorin has been achieved through various spectroscopic techniques. While a complete, publicly available dataset of all spectral peaks is not consistently reported across the literature, the following provides a summary of the key methodologies used and the expected spectral characteristics.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon NMR are crucial for confirming the identity and purity of Sclerotiorin. The complex structure, featuring a chlorinated benzopyran core and a dimethylhepta-1,3-dienyl side chain, results in a detailed spectrum with characteristic chemical shifts for the various protons and carbons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Sclerotiorin. The presence of a chlorine atom results in a characteristic M+2 isotopic peak. A proposed fragmentation pathway initiates with the loss of the acetyl group or acetic acid.

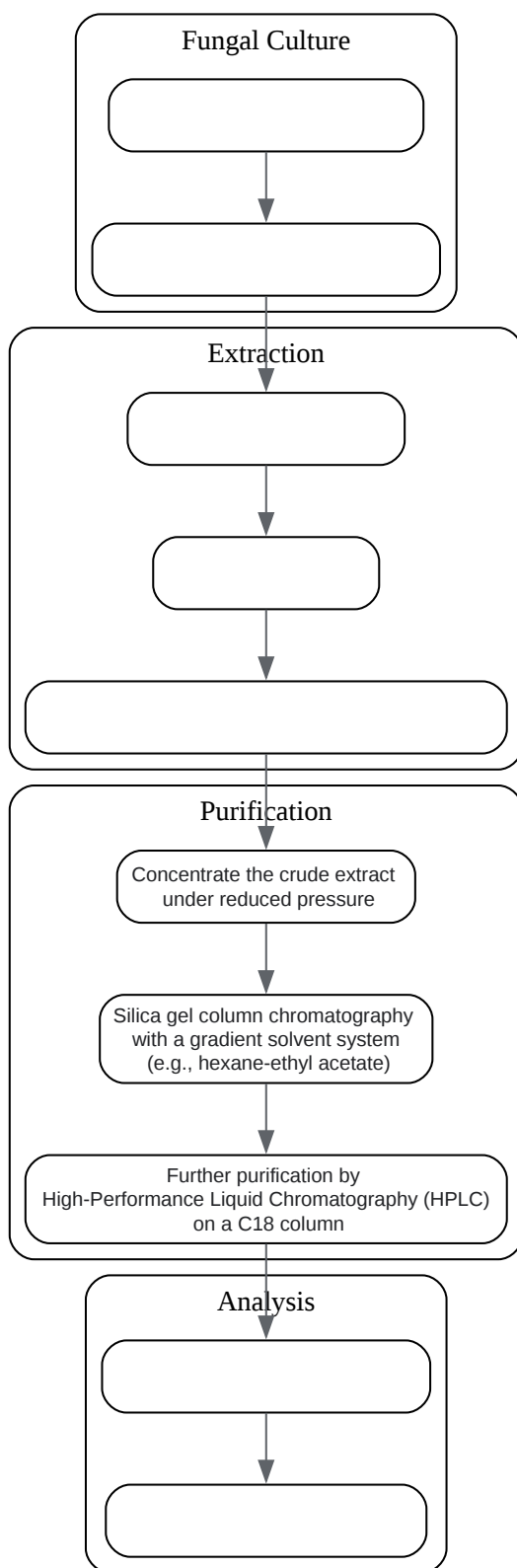
Infrared (IR) Spectroscopy: The IR spectrum of Sclerotiorin would be expected to show characteristic absorption bands for its functional groups, including C=O (carbonyl), C-O (ether),

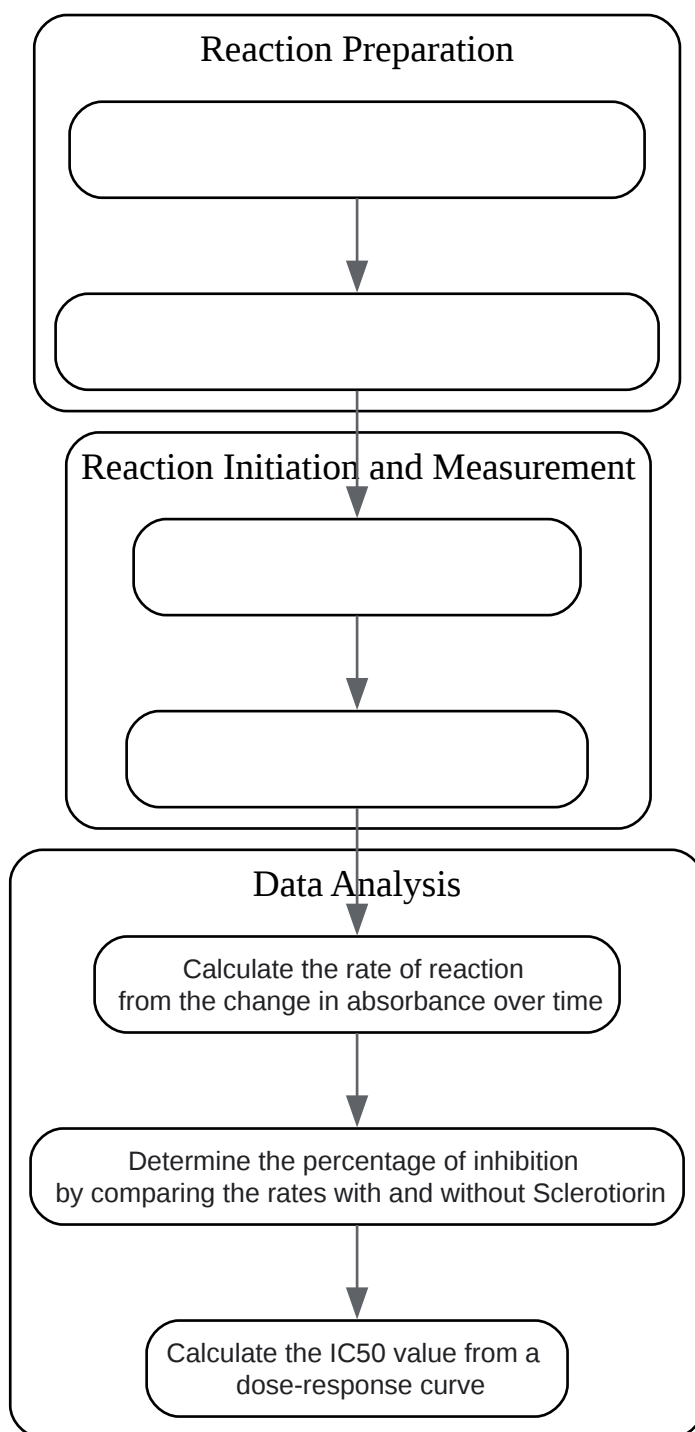
and C-Cl (chloro) stretches.

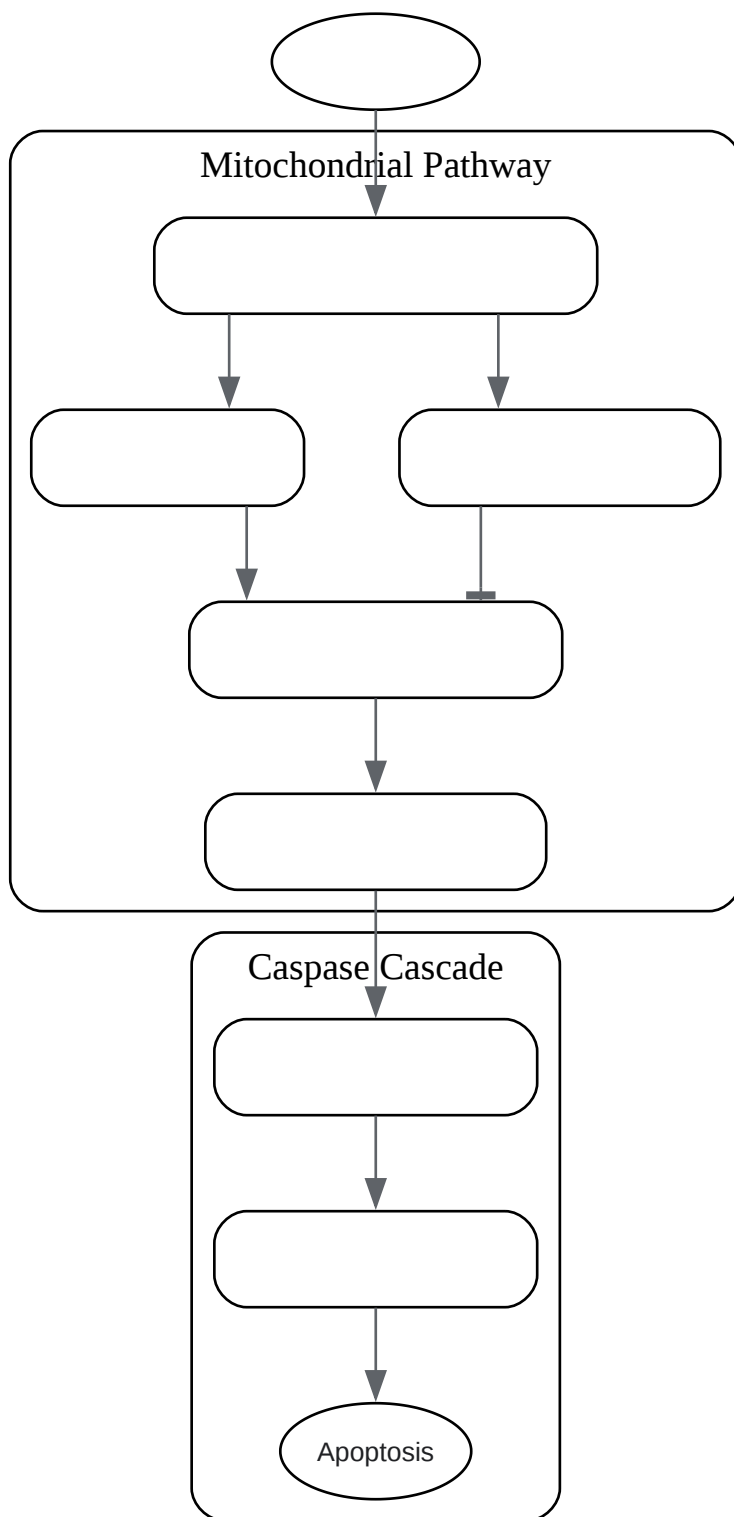
Experimental Protocols

Isolation and Purification of Sclerotiorin from Penicillium species

The following is a generalized protocol for the isolation and purification of Sclerotiorin from fungal cultures. Specific parameters may need to be optimized depending on the fungal strain and culture conditions.







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References

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